
3-(Chloromethyl)-5-(methylsulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-(methylsulfonyl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a chloromethyl group at the 3-position and a methylsulfonyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine typically involves the chloromethylation of 5-(methylsulfonyl)pyridine. One common method includes the reaction of 5-(methylsulfonyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
化学反应分析
Types of Reactions
3-(Chloromethyl)-5-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be further oxidized to a sulfone group.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of this compound sulfone.
Reduction: Formation of 3-(chloromethyl)-5-(methylsulfonyl)piperidine.
科学研究应用
3-(Chloromethyl)-5-(methylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Acts as a building block for the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain nucleophilic substitution reactions.
5-(Methylsulfonyl)pyridine: Lacks the chloromethyl group, limiting its use in reactions requiring a good leaving group.
3-(Bromomethyl)-5-(methylsulfonyl)pyridine: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the leaving group.
Uniqueness
3-(Chloromethyl)-5-(methylsulfonyl)pyridine is unique due to the presence of both the chloromethyl and methylsulfonyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
属性
分子式 |
C7H8ClNO2S |
|---|---|
分子量 |
205.66 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-methylsulfonylpyridine |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)7-2-6(3-8)4-9-5-7/h2,4-5H,3H2,1H3 |
InChI 键 |
CKXUNTKIZIOMQV-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CN=CC(=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


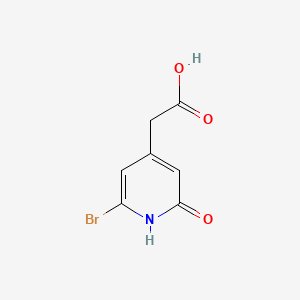
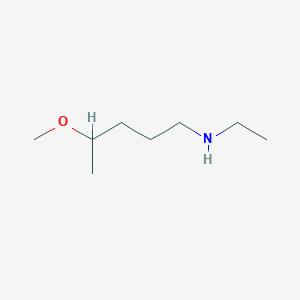
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)
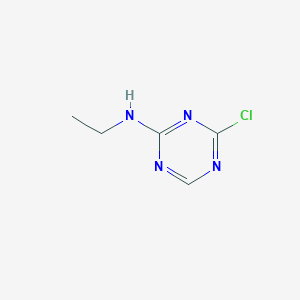



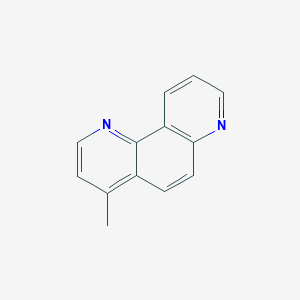
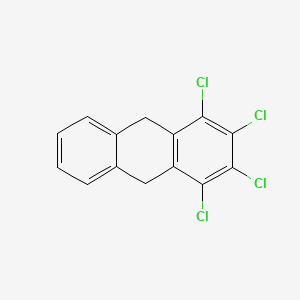
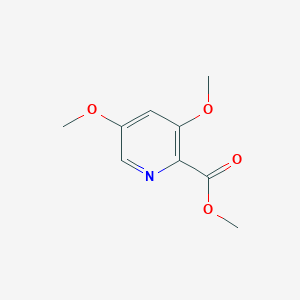
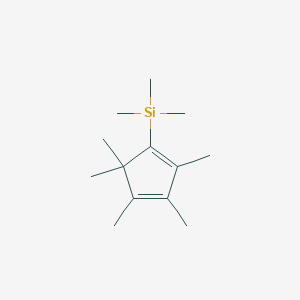
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
